molecular formula C8H5Cl2NO B1324387 4,5-Dichloroisoindolin-1-one CAS No. 75570-99-9

4,5-Dichloroisoindolin-1-one

Cat. No. B1324387
CAS RN: 75570-99-9
M. Wt: 202.03 g/mol
InChI Key: ANQDFOAOUUPTIU-UHFFFAOYSA-N
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Patent
US04218464

Procedure details

Ammonia was bubbled through a solution of ethyl 2-bromomethyl-3,4-dichlorobenzoate (25 g, 0.08 mol.) in 250 ml. of dimethylformamide for 1/2 hour at 0° C. The mixture was stirred for one hour at 25° C., poured on crushed ice and filtered. The solid was chromatographed on silica gel eluted ether, ethyl acetate and then acetone to give 4,5-di-chloro-2,3-dihydro-1H-isoindol-1-one.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
ethyl 2-bromomethyl-3,4-dichlorobenzoate
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH3:1].Br[CH2:3][C:4]1[C:14]([Cl:15])=[C:13]([Cl:16])[CH:12]=[CH:11][C:5]=1[C:6](OCC)=[O:7]>CN(C)C=O>[Cl:15][C:14]1[C:13]([Cl:16])=[CH:12][CH:11]=[C:5]2[C:4]=1[CH2:3][NH:1][C:6]2=[O:7]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Name
ethyl 2-bromomethyl-3,4-dichlorobenzoate
Quantity
25 g
Type
reactant
Smiles
BrCC1=C(C(=O)OCC)C=CC(=C1Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN(C=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred for one hour at 25° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
poured
CUSTOM
Type
CUSTOM
Details
on crushed ice
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The solid was chromatographed on silica gel
WASH
Type
WASH
Details
eluted ether, ethyl acetate

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
ClC1=C2CNC(C2=CC=C1Cl)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.